4-bromo-1H-pyrazole-1-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-pyrazole-1-carbonylchloride is a chemical compound with the molecular formula C4H2BrClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4-bromo-1H-pyrazole-1-carbonylchloride typically involves the reaction of 4-bromo-1H-pyrazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Analyse Chemischer Reaktionen
4-Bromo-1H-pyrazole-1-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can be used in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1H-pyrazole-1-carbonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Material Science: The compound can be used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 4-bromo-1H-pyrazole-1-carbonylchloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-1H-pyrazole-1-carbonylchloride include other pyrazole derivatives such as 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole. These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C4H2BrClN2O |
---|---|
Molekulargewicht |
209.43 g/mol |
IUPAC-Name |
4-bromopyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-1-7-8(2-3)4(6)9/h1-2H |
InChI-Schlüssel |
OVFUTXCXTRNIMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.